molecular formula C17H22ClN7O2 B2609964 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034210-22-3

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2609964
CAS No.: 2034210-22-3
M. Wt: 391.86
InChI Key: SPWGJHIXZNDXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H22ClN7O2 and its molecular weight is 391.86. The purity is usually 95%.
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Scientific Research Applications

Herbicide Phytotoxicity

A study by Eshel (1969) compared the phytotoxicity of several herbicides, including diuron and prometryne, to cotton. The research found that certain herbicides were more phytotoxic than others depending on their application method and environment, such as soil versus solution culture. This suggests the importance of understanding the specific interactions between herbicides and plant species for effective and safe agricultural practices Eshel, 1969.

Antifouling Properties

Gatidou et al. (2004) developed a method for determining antifouling booster biocides, including diuron and irgarol 1051, and their degradation products in marine sediments. The study highlights the environmental impact of these compounds and the importance of monitoring their presence in marine ecosystems to prevent potential ecological damage Gatidou et al., 2004.

Corrosion Inhibition

Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. The study provides insights into the chemical mechanisms behind corrosion inhibition and the potential application of these compounds in protecting industrial materials from corrosive damage Mistry et al., 2011.

Pharmaceutical Research

In the pharmaceutical field, research by Thompson et al. (2000) explored 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Such studies are crucial for the development of targeted cancer therapies, demonstrating the potential of triazine derivatives in medicinal chemistry Thompson et al., 2000.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN7O2/c1-24(2)15-21-14(22-16(23-15)25-6-8-27-9-7-25)11-19-17(26)20-13-5-3-4-12(18)10-13/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWGJHIXZNDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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